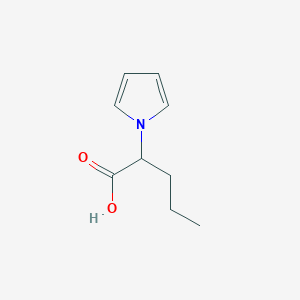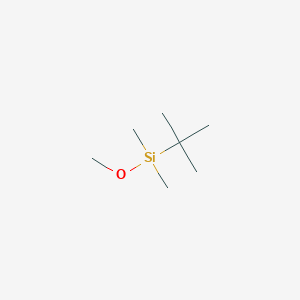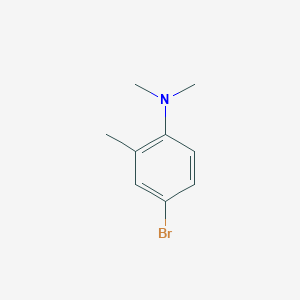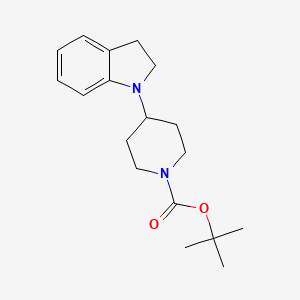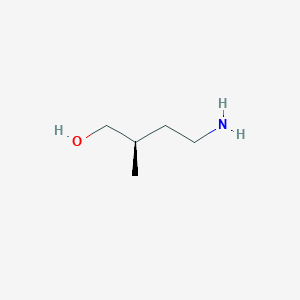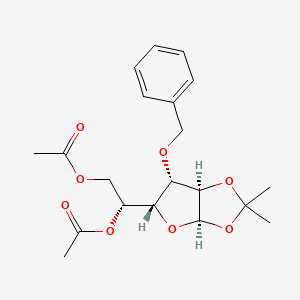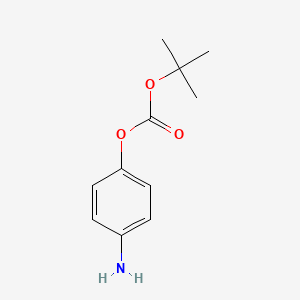
2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester is a versatile chemical compound extensively used in scientific research. Its unique properties make it a valuable tool for developing novel materials and investigating various biological processes. The compound has the molecular formula C20H32BN3O6 and a molecular weight of 421.3 g/mol.
準備方法
The preparation of 2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester typically involves a sequence of reactions. The process begins with the protection of the amino group using tert-butoxycarbonyl (BOC) groups. This is followed by the esterification of pyrimidine-5-boronic acid with pinacol . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the esterification process .
化学反応の分析
2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in organic synthesis.
Esterification: The compound can undergo esterification reactions to form more complex molecules.
Deprotection: The BOC groups can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include palladium catalysts, organic solvents, and acids for deprotection. The major products formed depend on the specific reaction conditions and the reactants used.
科学的研究の応用
2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester is used in various scientific research applications:
Chemical Building Block: Due to its boronic acid and pinacol ester functionalities, it is a valuable building block for synthesizing complex molecules in drug discovery and material science.
Medicinal Chemistry: The pyrimidine core structure is present in many biologically active molecules, making this compound useful for developing potential drug candidates.
Organic Synthesis: It is used in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds, a fundamental reaction in organic chemistry.
作用機序
The compound exerts its effects primarily through its boronic acid and pinacol ester functionalities. In Suzuki-Miyaura coupling, the boronic acid group participates in transmetalation with palladium, facilitating the formation of carbon-carbon bonds . The BOC-protected amine can be deprotected to introduce additional functionality, allowing for further chemical modifications .
類似化合物との比較
2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester is unique due to its combination of boronic acid, pinacol ester, and BOC-protected amine functionalities. Similar compounds include:
2-Aminopyridine-5-boronic acid pinacol ester: Used as a building block in organic synthesis.
2-(N,N-BisBOC-Amino)pyrimidine-5-boronic acid: Similar structure but without the pinacol ester group.
These compounds share some functional groups but differ in their specific applications and reactivity.
特性
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BN3O6/c1-17(2,3)27-15(25)24(16(26)28-18(4,5)6)14-22-11-13(12-23-14)21-29-19(7,8)20(9,10)30-21/h11-12H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJXYKAZGIJVQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475067 |
Source


|
| Record name | Di-tert-butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190423-36-9 |
Source


|
| Record name | Di-tert-butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(tert-butoxy)carbonyl]-N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

